molecular formula C22H18N2O2 B13146841 1-[4-(Dimethylamino)anilino]anthracene-9,10-dione CAS No. 51970-72-0

1-[4-(Dimethylamino)anilino]anthracene-9,10-dione

Cat. No.: B13146841
CAS No.: 51970-72-0
M. Wt: 342.4 g/mol
InChI Key: BBTDXIXJYKCOIM-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-(dimethylamino)aniline. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives .

Scientific Research Applications

1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. This property makes it a potential candidate for anticancer therapies. The molecular targets and pathways involved include DNA topoisomerase inhibition and generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in both research and industrial applications .

Properties

CAS No.

51970-72-0

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[4-(dimethylamino)anilino]anthracene-9,10-dione

InChI

InChI=1S/C22H18N2O2/c1-24(2)15-12-10-14(11-13-15)23-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13,23H,1-2H3

InChI Key

BBTDXIXJYKCOIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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